Benzamide, 4-cyano-N-[3-methoxy-5-[(1E)-2-(4-methoxyphenyl)ethenyl]phenyl]-
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Overview
Description
Benzamide, 4-cyano-N-[3-methoxy-5-[(1E)-2-(4-methoxyphenyl)ethenyl]phenyl]- is a complex organic compound with the molecular formula C24H20N2O3 and a molecular weight of 384.43 g/mol . This compound is characterized by its unique structure, which includes a benzamide core substituted with cyano, methoxy, and ethenyl groups. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of Benzamide, 4-cyano-N-[3-methoxy-5-[(1E)-2-(4-methoxyphenyl)ethenyl]phenyl]- involves several steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-cyano-3-methoxybenzaldehyde: This intermediate is synthesized through the reaction of 4-cyanobenzaldehyde with methoxybenzene under specific conditions.
Formation of the Ethenyl Group: The intermediate is then subjected to a Wittig reaction to introduce the ethenyl group, resulting in the formation of 4-cyano-3-methoxy-5-[(1E)-2-(4-methoxyphenyl)ethenyl]benzaldehyde.
Amidation Reaction: The final step involves the reaction of the aldehyde with an amine to form the desired benzamide compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Benzamide, 4-cyano-N-[3-methoxy-5-[(1E)-2-(4-methoxyphenyl)ethenyl]phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Benzamide, 4-cyano-N-[3-methoxy-5-[(1E)-2-(4-methoxyphenyl)ethenyl]phenyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Mechanism of Action
The mechanism of action of Benzamide, 4-cyano-N-[3-methoxy-5-[(1E)-2-(4-methoxyphenyl)ethenyl]phenyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Benzamide, 4-cyano-N-[3-methoxy-5-[(1E)-2-(4-methoxyphenyl)ethenyl]phenyl]- can be compared with other similar compounds, such as:
Benzamide: The parent compound, which lacks the cyano, methoxy, and ethenyl substitutions.
4-cyanobenzamide: A simpler derivative with only the cyano group.
3-methoxybenzamide: A derivative with only the methoxy group.
4-methoxyphenylbenzamide: A derivative with the methoxyphenyl group.
The uniqueness of Benzamide, 4-cyano-N-[3-methoxy-5-[(1E)-2-(4-methoxyphenyl)ethenyl]phenyl]- lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H20N2O3 |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
4-cyano-N-[3-methoxy-5-[(E)-2-(4-methoxyphenyl)ethenyl]phenyl]benzamide |
InChI |
InChI=1S/C24H20N2O3/c1-28-22-11-7-17(8-12-22)3-4-19-13-21(15-23(14-19)29-2)26-24(27)20-9-5-18(16-25)6-10-20/h3-15H,1-2H3,(H,26,27)/b4-3+ |
InChI Key |
LALYEVVEQLNMMN-ONEGZZNKSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)OC)NC(=O)C3=CC=C(C=C3)C#N |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC)NC(=O)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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